molecular formula C11H13N3O2S2 B2384039 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide CAS No. 610275-82-6

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2384039
CAS No.: 610275-82-6
M. Wt: 283.36
InChI Key: RPFPJUZFZBAAPP-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is usually formed through the reaction of a suitable amine with a thiocyanate derivative.

  • Introduction of Amino Group: The amino group at the 2-position of the thiazole ring is introduced through a substitution reaction.

  • Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace the existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide include its use as a potential antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

Medicine: In medicine, the compound is being studied for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol

  • N,N-Dimethylbenzenesulfonamide

  • Thiazole derivatives with different substituents

Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFPJUZFZBAAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610275-82-6
Record name 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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